Z-Pyr-OH

Descripción general

Descripción

Synthesis Analysis

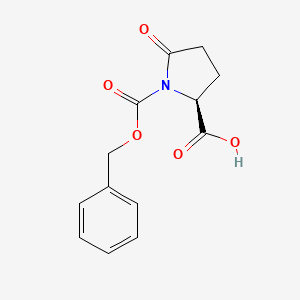

The synthesis of Z-Pyr-OH involves a dissolution-precipitation process using soluble iron fluoride precursors . The process includes L-Pyroglutamic acid, Sodium carbonate, and Benzyl chloroformate . The reaction yields this compound with an 87% yield .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol . The IUPAC name for this compound is (2 S )-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid .Physical and Chemical Properties Analysis

This compound is a white powder . Its physical and chemical properties include a molecular weight of 263.25 g/mol and a molecular formula of C13H13NO5 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Peptide Synthesis:

- Z-Pyr-OH is utilized in the synthesis of peptides with potential biological activity. For instance, it was used in synthesizing a tripeptide with suggested activity of Growth Hormone-Releasing Hormone (GH-RH), indicating its role in facilitating complex biological processes (Zech & Voelter, 1974).

Material Synthesis and Characterization:

- It contributes to the development of materials with unique properties, as seen in the synthesis of open-framework zirconium phosphate structures. These materials have potential applications in various fields like catalysis and materials science (Dong et al., 2007).

Photo/Chemodynamic Therapeutic Effects:

- This compound derivatives are explored for their potential in enhancing therapeutic effects in treatments like photothermal therapy, showing its relevance in medical and pharmaceutical research (Pan et al., 2019).

Corrosion Inhibition:

- Pyrazole derivatives, including those with this compound components, have been studied for their role as environmentally benign acid corrosion inhibitors. This suggests their potential application in industrial and environmental engineering (Verma et al., 2020).

Surface Interaction Studies:

- This compound compounds are instrumental in studying interactions with surfaces like pyrite, providing insights into processes relevant to environmental science and mineralogy (Li et al., 2018).

Coordination Chemistry:

- Its involvement in the study of bonding geometry in zirconium complexes underlines its importance in coordination chemistry and material science (Dias et al., 2003).

Photonic Applications:

- Studies involving multiporphyrin systems interacting with molecular oxygen, where this compound plays a role, suggest applications in photonic and material science (Sagun et al., 2002).

Environmental Science and Toxicology:

- The use of this compound derivatives in environmental science is evidenced by studies like the investigation of the atmospheric degradation of aerosol-borne pesticides (Palm et al., 1999).

Energy Storage Solutions:

- Research in the field of energy storage, particularly in the development of rechargeable aqueous zinc-ion batteries, utilizes materials like zinc pyrovanadate which may involve this compound related compounds (Xia et al., 2018).

Safety and Hazards

Z-Pyr-OH is not classified according to the Globally Harmonized System (GHS) . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

Z-Pyr-OH, also known as Cbz-L-pyroglutamic Acid, is an amino acid building block used in the synthesis of various compounds

Mode of Action

This interaction could influence various cellular processes, including metabolic pathways and signal transduction .

Biochemical Pathways

It may also influence the pyruvate kinase pathway, which plays a key role in controlling metabolic flux and ATP production .

Pharmacokinetics

As an amino acid building block, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through normal physiological processes .

Result of Action

Given its role as an amino acid building block, it likely influences protein synthesis and metabolism, potentially affecting various cellular functions and processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets . .

Propiedades

IUPAC Name |

(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSFUGXCSGOKJX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32159-21-0, 80953-62-4 | |

| Record name | 1-(Phenylmethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32159-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-benzyl hydrogen 5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)